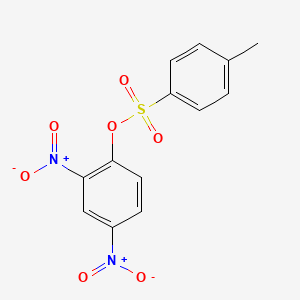

2,4-Dinitrophenyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(2,4-dinitrophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O7S/c1-9-2-5-11(6-3-9)23(20,21)22-13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXDAKVRYHXNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282422 | |

| Record name | 2,4-Dinitrophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742-25-6 | |

| Record name | NSC25830 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dinitrophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-Sulfonic Acid 2,4-Dinitro-Phenyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,4 Dinitrophenyl 4 Methylbenzenesulfonate

Established Synthetic Routes for Sulfonate Ester Formation

The formation of the sulfonate ester bond in 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242) is predominantly accomplished via nucleophilic substitution.

Nucleophilic Substitution Reactions Involving 2,4-Dinitrophenol (B41442) and p-Toluenesulfonyl Chloride

The core reaction for synthesizing 2,4-dinitrophenyl 4-methylbenzenesulfonate is the nucleophilic substitution between 2,4-dinitrophenol and p-toluenesulfonyl chloride. enovatia.comresearchgate.netnih.gov In this reaction, the hydroxyl group of 2,4-dinitrophenol acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This process results in the formation of the desired sulfonate ester and hydrochloric acid as a byproduct. masterorganicchemistry.com The presence of a base is crucial to neutralize the hydrochloric acid, which would otherwise protonate the starting phenol (B47542), impeding the reaction. mdpi.com

This synthetic approach is a specific example of a broader class of reactions used to convert alcohols and phenols into sulfonate esters, which are valuable intermediates in organic synthesis due to the good leaving group ability of the sulfonate group. masterorganicchemistry.com The reaction transforms the poor leaving group (hydroxyl) into a much better leaving group (tosylate). masterorganicchemistry.com

Role of Bases and Solvent Systems in Reaction Efficiency

The choice of base and solvent system is critical in the synthesis of this compound, significantly influencing reaction yield and purity. mdpi.comnih.gov

Pyridine (B92270) is a commonly used base in sulfonylation reactions, where it serves to neutralize the HCl produced. masterorganicchemistry.com However, in non-aqueous solvents like dichloromethane (B109758), the use of pyridine for the synthesis of this compound can lead to the formation of an undesired and insoluble pyridinium (B92312) salt, specifically the pyridine adduct of this compound. mdpi.com This adduct precipitates from the reaction mixture, significantly reducing the yield of the desired sulfonate ester. mdpi.com The proposed mechanism involves the reaction of p-toluenesulfonyl chloride with pyridine to form an activated intermediate, which then reacts with 2,4-dinitrophenol. However, the insolubility of the resulting pyridinium salt stalls the reaction. mdpi.com

In some procedures, the reaction is initially stirred at room temperature and then heated to 353 K (80 °C) in a microwave reactor to drive the reaction to completion. enovatia.com

To circumvent the issue of pyridinium salt formation, aqueous base conditions have been developed, leading to higher yields and a more environmentally friendly process. mdpi.com The use of an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), in a water-miscible organic solvent like tetrahydrofuran (B95107) (THF), has proven effective. mdpi.com This biphasic or single-phase system (if the components are mutually soluble) facilitates the reaction while preventing the formation of the insoluble pyridine adduct. mdpi.com

For instance, the reaction of 2,4-dinitrophenol and p-toluenesulfonyl chloride in THF with aqueous sodium hydroxide at room temperature for 6 hours resulted in a 66% yield of the desired product. mdpi.com Similarly, using aqueous potassium carbonate in THF at room temperature has also been reported as a successful method. mdpi.com These methods offer the advantages of shorter reaction times and simpler product isolation. mdpi.com

Reaction temperature plays a significant role in the rate of sulfonate ester formation. Generally, increasing the temperature increases the reaction rate. Studies on similar sulfonate ester syntheses have shown that reactions are often conducted at temperatures ranging from room temperature up to 100°C. enovatia.comugm.ac.idresearchgate.netresearchgate.net For example, one study on methyl ester sulfonate synthesis observed the highest yield at a sulfonation temperature of 100°C. ugm.ac.idugm.ac.id Another investigation into methanesulfonate (B1217627) ester formation explored reaction temperatures of 40°C, 50°C, 60°C, and 70°C. enovatia.com The specific synthesis of this compound has been successfully carried out at room temperature. mdpi.com In some cases, initial stirring at a lower temperature is followed by heating to ensure the reaction goes to completion. enovatia.comnih.gov

The reaction is often carried out under an inert atmosphere, such as nitrogen (N₂), to prevent the hydrolysis of the reactive p-toluenesulfonyl chloride by atmospheric moisture. mdpi.com

Optimization of Synthetic Protocols

Optimization of the synthesis of this compound focuses on improving yield, purity, and reaction conditions. A key optimization has been the move from pyridine-based non-aqueous systems to aqueous base systems to avoid the formation of the insoluble pyridinium adduct. mdpi.com

Further optimization can be achieved by screening different bases and solvents. A comparative study on a similar sulfonylation reaction highlighted the impact of these choices on product yield.

Table 1: Effect of Different Bases and Solvents on Sulfonylation Yield This table is based on data from a similar sulfonylation reaction and serves as an illustrative guide for optimization.

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Pyridine | Dichloromethane (DCM) | 58 |

| 2 | Pyridine | Dimethylformamide (DMF) | 23 |

| 3 | Pyridine | N-Methyl-2-pyrrolidinone (NMP) | 27 |

| 4 | Pyridine | Dioxane | 18 |

| 5 | Pyridine | Tetrahydrofuran (THF) | < 50:1 |

| 6 | K₂CO₃ | Dichloromethane (DCM) | Lower Yield (By-product formation) |

| 7 | Na₂CO₃ | Dichloromethane (DCM) | Lower Yield (By-product formation) |

| 8 | Triethylamine | Dichloromethane (DCM) | Lower Yield (By-product formation) |

Data adapted from a study on a similar N-sulfonylation reaction. nih.gov

As shown in the table, dichloromethane (DCM) with pyridine as the base gave the highest yield in that particular study. nih.gov However, for the synthesis of this compound, aqueous bases like NaOH and K₂CO₃ in THF have been shown to be highly effective, providing good yields and avoiding the problematic adduct formation seen with pyridine in non-aqueous media. mdpi.com

Table 2: Comparison of Synthetic Methods for this compound

| Method | Base | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pyridine | Dichloromethane | Room Temp -> 353 K | Overnight | Not explicitly stated, but crystallization occurred | enovatia.com |

| 2 | aq. NaOH | Tetrahydrofuran | Room Temp | 6 h | 66 | mdpi.com |

This data clearly indicates that the use of aqueous bases provides a more efficient and higher-yielding pathway for the synthesis of this compound.

Control of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2,4-dinitrophenol and 4-methylbenzenesulfonyl chloride. mdpi.com The efficiency of this esterification is highly dependent on the choice of base and solvent, which in turn influences the reaction time, yield, and purity of the final product. mdpi.comeurjchem.com

A key principle in sulfonate ester formation is the need for a base to neutralize the hydrochloric acid byproduct of the reaction. mdpi.com The presence of un-neutralized acid can lower the pH, leading to poor deprotonation of the phenol and hindering the reaction. mdpi.com Furthermore, to prevent the hydrolysis of the reactive 4-methylbenzenesulfonyl chloride, the reaction is often conducted under an inert atmosphere, such as nitrogen. mdpi.com

Investigations into optimal conditions have explored various base-solvent combinations. For instance, the reaction has been performed using bases like pyridine, N,N-diisopropylethylamine, aqueous sodium hydroxide (NaOH), and aqueous potassium carbonate (K₂CO₃) in solvents such as dichloromethane (DCM) and tetrahydrofuran (THF). mdpi.com The use of a 1 M NaOH solution in THF with a reaction time of 6 hours resulted in a 66% yield of this compound after recrystallization. mdpi.com A similar approach using aqueous K₂CO₃ in THF at room temperature has also been reported for producing various sulfonate esters in good to excellent yields. mdpi.comeurjchem.com In contrast, using pyridine as the base in DCM can lead to the formation of a pyridinium adduct as an insoluble precipitate. mdpi.com

Extreme conditions, such as high concentrations of both the sulfonic acid and the alcohol with minimal water, are generally required to drive the formation of sulfonate esters. acs.org The reaction rates are primarily dependent on the concentrations of the sulfonate anion and the protonated alcohol. acs.org

Table 1: Effect of Base and Solvent on the Synthesis of this compound

| Base | Solvent | Reaction Time | Yield (%) | Observations | Reference |

|---|---|---|---|---|---|

| Pyridine | Dichloromethane (DCM) | 24 h | Not reported | Formation of an insoluble pyridinium adduct. | mdpi.com |

| N,N-diisopropylethylamine | Dichloromethane (DCM) | 24 h | Not reported | Reaction mixture diluted with DCM for workup. | mdpi.com |

| 1 M aq. Sodium Hydroxide | Tetrahydrofuran (THF) | 6 h | 66 | Yellow precipitate isolated and recrystallized. | mdpi.com |

| 1.6 M aq. Potassium Carbonate | Tetrahydrofuran (THF) | Not specified | Good to excellent | General method for x-substituted analogues. | mdpi.comeurjchem.com |

Purification Techniques: Recrystallization vs. Chromatography

The isolation and purification of this compound from the crude reaction mixture are critical steps to achieve the desired product quality. The two primary methods employed for this purpose are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid compounds. It relies on the principle of differential solubility of the target compound and impurities in a suitable solvent at different temperatures. For this compound, the crude product obtained as a yellow precipitate can be effectively purified by recrystallization from ethanol, affording large, pale-yellow, translucent crystals. mdpi.com This method is particularly advantageous for removing impurities that have significantly different solubility profiles from the product and for obtaining a highly crystalline final product. Recrystallization from n-butyl alcohol has also been noted as an effective solvent for purifying related dinitrophenyl compounds. orgsyn.org

Chromatography , specifically silica (B1680970) gel column chromatography, offers an alternative and often complementary purification strategy. researchgate.net This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) while being eluted by a mobile phase. Flash column chromatography is a rapid version of this technique. nih.gov For sulfonate esters, purification is often easily achieved by short column chromatography. organic-chemistry.org In the context of reactions involving this compound, such as its S N Ar reaction with amines, the products were purified by silica gel column chromatography. researchgate.net This method is highly effective for separating the desired product from closely related byproducts or unreacted starting materials that may have similar solubilities, which would make separation by recrystallization difficult. nih.gov

The choice between recrystallization and chromatography depends on the nature of the impurities. Recrystallization is often simpler and more cost-effective for large-scale purifications when impurities can be easily removed. Chromatography, however, provides higher resolution and is indispensable for separating complex mixtures or achieving very high purity by removing trace impurities. researchgate.netnih.gov

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a template for the synthesis of a variety of analogues and derivatives. These synthetic efforts often focus on systematically altering the substituents on the aromatic rings to study their effects on the molecule's properties and reactivity.

Systematic Variation of Aromatic Substituents on Sulfonate Analogues

A common synthetic modification involves retaining the 2,4-dinitrophenyl group while systematically varying the substituents on the benzenesulfonate (B1194179) moiety. This allows for a direct investigation into how electronic and steric effects on the sulfonate leaving group influence chemical behavior.

Research has described the synthesis of a series of x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates. mdpi.com These analogues are prepared using a general procedure where 2,4-dinitrophenol is reacted with various substituted sulfonyl chlorides in the presence of an aqueous potassium carbonate solution. mdpi.com This approach has been used to introduce different functional groups onto the sulfonate's phenyl ring. mdpi.com

Another example of such a variation is the synthesis of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate. eurjchem.com This compound was synthesized using previously developed methods, highlighting the robustness of the synthetic protocol for accommodating sterically hindered sulfonyl chlorides. eurjchem.com The synthesis of aryl sulfonate esters through ligand coupling using organobismuth reagents also provides a route to a wide array of analogues with different substituents on the aryl sulfonate portion. clockss.org

Table 2: Synthesized Analogues of this compound with Varied Sulfonate Substituents

| Substituent on Benzenesulfonate Ring | Compound Name | Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl | This compound | 66 | mdpi.com |

| 4'-Phenyl | 2,4-Dinitrophenyl 4'-phenylbenzenesulfonate | Not specified | mdpi.com |

| 2,4,6-Trimethyl | 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate | Not specified | eurjchem.com |

Mechanistic Insights into Reactions Catalyzed by or Involving 2,4 Dinitrophenyl 4 Methylbenzenesulfonate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 2,4-Dinitrophenyl 4-methylbenzenesulfonate (B104242). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Substrate Activation by Electron-Withdrawing Nitro Groups

The facility with which the 2,4-dinitrophenyl moiety undergoes SNAr reactions is primarily due to the powerful activating effect of the two nitro (NO₂) groups. These groups are strongly electron-withdrawing, a characteristic that significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.

Reactivity with Diverse Nucleophiles (e.g., amines, thiols)

2,4-Dinitrophenyl 4-methylbenzenesulfonate exhibits reactivity with a wide range of nucleophiles, with amines being the most extensively studied. Kinetic studies have shown that the reactivity of amines is closely linked to their basicity and steric structure. Both primary and secondary amines readily react, with more basic amines generally showing higher reaction rates. nih.gov For instance, secondary amines have been found to be more reactive than primary amines of similar basicity. nih.gov

While less specifically documented for this exact substrate, the reactivity with other nucleophiles like thiols can be inferred from studies on analogous compounds such as O,O-diethyl 2,4-dinitrophenyl phosphate. In these cases, thiol-containing compounds like L-cysteine and glutathione have been shown to act as effective nucleophiles, attacking the activated aromatic ring to displace the leaving group. This suggests that thiols would also readily participate in SNAr reactions with this compound, targeting the electron-deficient carbon of the dinitrophenyl ring.

Regioselectivity Patterns in SNAr Processes

A notable feature of the reactions of this compound is the competition between two possible sites of nucleophilic attack, leading to different products. This competition dictates the regioselectivity of the reaction. Nucleophiles can either attack:

The carbon atom of the dinitrophenyl ring attached to the sulfonate oxygen, leading to C–O bond fission.

The sulfur atom of the sulfonyl group, resulting in S–O bond fission.

Research has demonstrated that this regioselectivity is not random but is governed by a delicate interplay between the nucleophile's basicity and the electronic properties of the substrate. nih.gov Specifically, S–O bond fission is the dominant pathway for reactions involving highly basic amines. Conversely, the C–O bond fission pathway becomes more significant when less basic amines are used as nucleophiles. This indicates that stronger nucleophiles preferentially attack the sulfonyl sulfur, while weaker ones favor attack on the activated aromatic ring.

Kinetic Studies and Rate Law Determination

Kinetic investigations are crucial for elucidating the detailed mechanisms of the reactions involving this compound. These studies allow for the determination of rate laws and provide quantitative insights into the factors influencing reaction rates.

Experimental Design for Reaction Kinetics (e.g., pseudo-first-order conditions)

Kinetic studies of these reactions are typically conducted using spectrophotometric methods under pseudo-first-order conditions. This experimental setup involves using a large excess of the nucleophile (e.g., an amine) relative to the substrate (this compound). By keeping the nucleophile concentration effectively constant throughout the reaction, the kinetics simplify to depend only on the concentration of the substrate, thus following a first-order rate law.

The progress of the reaction is conveniently monitored by measuring the increase in absorbance of the 2,4-dinitrophenoxide or 2,4-dinitrophenol (B41442) product over time, which has a distinct visible absorption maximum. From this data, the pseudo-first-order rate constant (kobs) can be determined for a given, fixed concentration of the nucleophile.

Measurement and Interpretation of Second-Order Rate Constants

To determine the second-order rate constant (k₂), which reflects the intrinsic reactivity of the nucleophile with the substrate, a series of experiments is performed where the concentration of the excess nucleophile is varied. A plot of the observed pseudo-first-order rate constants (kobs) against the corresponding nucleophile concentrations typically yields a straight line passing through the origin. The slope of this line is the second-order rate constant.

The interpretation of these rate constants provides deep mechanistic insights. For the aminolysis of 2,4-dinitrophenyl benzenesulfonates, analysis of second-order rate constants has revealed a fascinating detail about the S–O fission pathway. When the rate constants are plotted against the basicity (pKₐ) of the amines (a Brønsted-type plot), the relationship is often nonlinear. This nonlinearity is interpreted as evidence for a change in the rate-determining step (RDS) of the reaction mechanism. For less basic amines, the breakdown of the tetrahedral intermediate is the slow step, whereas for more basic amines, the initial nucleophilic attack to form the intermediate becomes rate-determining. nih.gov

The following table presents representative second-order rate constants for the reaction of a similar substrate, 2,4-dinitrophenyl benzenesulfonate (B1194179), with various primary amines, illustrating the influence of nucleophile basicity on reaction rate.

| Primary Amine | pKa | k₂ (M⁻¹s⁻¹) for S-O Fission |

|---|---|---|

| 2-Methoxyethylamine | 9.41 | 0.143 |

| Glycinamide | 7.93 | 0.0165 |

| Glycylglycine | 8.08 | 0.0240 |

| Ethanolamine | 9.44 | 0.172 |

Data derived from studies on 2,4-dinitrophenyl benzenesulfonate, a closely related compound, to illustrate the principles of reactivity.

Quantitative Structure-Activity Relationships (QSAR) in Reaction Rates

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the electronic effects of substituents on reaction rates. For reactions involving this compound and its derivatives, QSAR analysis, often through Hammett or Brønsted-type correlations, reveals how modifications to either the nucleophile or the sulfonate electrophile influence reaction kinetics.

Kinetic studies on the aminolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates show a clear dependence of the reaction rate on the electronic nature of the substituent X. When the substituent X is varied from an electron-donating group (e.g., 4-MeO) to an electron-withdrawing group (e.g., 4-NO₂), the rate of nucleophilic attack at the sulfur center (S-O bond fission) is significantly affected. An electron-withdrawing group enhances the electrophilicity of the sulfur atom, leading to an increased reaction rate. Conversely, an electron-donating group can decrease the rate by stabilizing the ground state of the electrophile through resonance.

The relationship between the basicity of the attacking nucleophile and the reaction rate also provides critical mechanistic insight. For instance, in the pyridinolysis of 2,4-dinitrophenyl benzenesulfonates, a linear Brønsted-type plot is often observed, where the logarithm of the second-order rate constant (log k₂) correlates with the pKa of the pyridine (B92270) nucleophile. The slope of this plot, known as the Brønsted coefficient (βnuc), indicates the degree of bond formation in the transition state. A large βnuc value suggests a transition state with significant bond formation between the nucleophile and the electrophilic center.

The following table illustrates the conceptual relationship between substituent effects and reaction rates for the S-O fission pathway.

| Substituent (X) on Benzenesulfonate | Electronic Effect | Electrophilicity of Sulfur Center | Relative Rate Constant (k) |

|---|---|---|---|

| 4-OCH₃ | Strongly Electron-Donating | Decreased | Slowest |

| 4-CH₃ | Electron-Donating | Slightly Decreased | Slow |

| H | Neutral | Baseline | Reference |

| 4-Cl | Electron-Withdrawing (Inductive) | Increased | Fast |

| 4-NO₂ | Strongly Electron-Withdrawing | Strongly Increased | Fastest |

Elucidation of Reaction Mechanisms at the Sulfonyl Group

The reactions of this compound can proceed via nucleophilic attack at two distinct electrophilic sites: the sulfonyl sulfur atom or the C1 carbon of the dinitrophenyl ring. This leads to competitive reaction pathways and necessitates a detailed analysis of the underlying mechanisms.

The mechanism of nucleophilic substitution at a tetracoordinate sulfur center is a subject of considerable investigation and can follow either a concerted or a stepwise pathway.

A concerted mechanism is analogous to a classic Sₙ2 reaction. In this pathway, the nucleophile attacks the sulfur atom, and the leaving group departs in a single, synchronous step that proceeds through a trigonal bipyramidal transition state. Computational studies on similar arenesulfonyl systems have shown that for certain nucleophile-leaving group combinations, this direct displacement pathway is energetically favored. mdpi.com

A stepwise pathway , often termed an addition-elimination mechanism, involves the formation of a distinct, metastable intermediate. The nucleophile first adds to the sulfonyl sulfur, forming a trigonal bipyramidal intermediate (a sulfurane). This intermediate then breaks down in a second step by expelling the leaving group. mdpi.com Kinetic evidence, such as a change in the rate-determining step with varying nucleophile basicity, can point toward the existence of such an intermediate. mdpi.com

For nucleophilic attack at the aromatic ring (C-O fission), the mechanism is generally a stepwise SₙAr (addition-elimination) process. The presence of two strong electron-withdrawing nitro groups is crucial, as they effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. rogue-scholar.orguomustansiriyah.edu.iq The formation of this stabilized intermediate makes a concerted displacement at the sp²-hybridized carbon highly unlikely. rogue-scholar.org

A key feature of the reactivity of this compound is the competition between S-O and C-O bond fission, a phenomenon known as regioselectivity. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

S-O Bond Fission: This pathway involves nucleophilic attack on the electrophilic sulfur atom of the sulfonyl group, leading to the cleavage of the sulfur-oxygen ester bond. The products are the corresponding sulfonate derivative of the nucleophile and 2,4-dinitrophenoxide. This pathway is generally favored by harder nucleophiles and those that have a strong affinity for sulfur.

C-O Bond Fission: This pathway is a classic Nucleophilic Aromatic Substitution (SₙAr) reaction. The nucleophile attacks the C1 carbon of the dinitrophenyl ring (the carbon atom bonded to the sulfonate oxygen), resulting in the cleavage of the carbon-oxygen bond. The products are a substituted dinitrobenzene and the 4-methylbenzenesulfonate anion. This route is favored by softer, more polarizable nucleophiles. Studies have shown that the fraction of C-O bond fission increases as the basicity of the attacking amine nucleophile decreases.

The regioselectivity is a delicate balance, and the ratio of products from each pathway can be tuned by carefully selecting the nucleophile, as summarized in the table below.

| Factor | Condition | Favored Pathway | Rationale |

|---|---|---|---|

| Nucleophile Basicity (Primary Amines) | High Basicity | S-O Fission | Stronger bases are more effective at attacking the harder sulfur center. |

| Low Basicity | C-O Fission | Less basic amines favor attack at the softer aromatic carbon center. | |

| Nucleophile Type | Hard Nucleophiles (e.g., R-O⁻) | S-O Fission | Hard-hard interaction (Pearson's HSAB principle). |

| Soft Nucleophiles (e.g., R-S⁻) | C-O Fission | Soft-soft interaction. |

The energy profile, or reaction coordinate, for reactions involving this compound differs significantly depending on the fission pathway.

For the S-O fission pathway proceeding through a concerted Sₙ2-type mechanism , the reaction coordinate features a single energy maximum. This peak corresponds to the trigonal bipyramidal transition state where the nucleophile-sulfur bond is partially formed and the sulfur-oxygen (leaving group) bond is partially broken. The reaction begins with the reactants (sulfonate ester and nucleophile) and ends with the products, passing through this single transition state. mdpi.com

For the C-O fission pathway, which proceeds via a stepwise SₙAr mechanism , the reaction coordinate is more complex. It is characterized by two transition states and one intermediate.

First Transition State (TS1): The energy rises from the reactants to a first peak as the nucleophile attacks the aromatic carbon. This is typically the rate-determining step as it involves the loss of aromaticity. uomustansiriyah.edu.iq

Meisenheimer Intermediate: The system then relaxes into an energy minimum corresponding to the formation of the resonance-stabilized Meisenheimer complex. This intermediate is a true, albeit transient, species.

Second Transition State (TS2): The reaction proceeds over a second, typically lower, energy barrier as the leaving group (4-methylbenzenesulfonate) is expelled and aromaticity is restored.

Products: The energy then drops to the final products.

This two-step profile for C-O fission is a direct consequence of the high stability of the Meisenheimer intermediate, which is afforded by the potent electron-withdrawing effects of the ortho and para nitro groups.

Comparative Analysis of Leaving Group Abilities

The efficiency of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it takes with it. A good leaving group is the conjugate base of a strong acid.

Sulfonate esters are renowned for being excellent leaving groups due to the high stability of the resulting sulfonate anions. This stability arises from the delocalization of the negative charge across three oxygen atoms through resonance. The most common sulfonate leaving groups include tosylate (TsO⁻), mesylate (MsO⁻), and the exceptionally effective triflate (TfO⁻).

The leaving group ability is inversely related to the pKa of the conjugate acid. A lower pKa signifies a stronger acid and, consequently, a more stable conjugate base (a better leaving group).

Triflate (CF₃SO₃⁻): This is one of the best known leaving groups. The strong electron-withdrawing inductive effect of the three fluorine atoms extensively delocalizes the negative charge on the anion, making its conjugate acid, triflic acid, a superacid. pearson.com

Tosylate (CH₃C₆H₄SO₃⁻): A widely used and effective leaving group. The anion is stabilized by resonance within the sulfonate group and across the benzene (B151609) ring. pearson.com

2,4-Dinitrophenoxide ((NO₂)₂C₆H₃O⁻): The leaving group from this compound is an aryloxide, not a sulfonate. While the negative charge on the oxygen is stabilized by resonance involving the two nitro groups, this stabilization is significantly less than that in sulfonate anions.

A comparison of the pKa values of the respective conjugate acids clearly demonstrates the disparity in leaving group ability.

| Leaving Group | Conjugate Acid | Approximate pKa (in water) | Relative Leaving Group Ability |

|---|---|---|---|

| Triflate (TfO⁻) | Triflic Acid (CF₃SO₃H) | ~ -12 ut.ee | Exceptional |

| Tosylate (TsO⁻) | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 | Excellent |

| 2,4-Dinitrophenoxide | 2,4-Dinitrophenol | ~ 4.0 ut.eescielo.org.bo | Moderate / Poor |

The data unequivocally shows that 2,4-dinitrophenoxide is a substantially poorer leaving group compared to triflate and tosylate. Its conjugate acid, 2,4-dinitrophenol, is a weak acid (pKa ≈ 4.0), whereas triflic acid and p-toluenesulfonic acid are extremely strong acids. ut.eescielo.org.bo This difference is why nucleophilic attack on this compound can occur competitively at the aromatic ring; the SₙAr pathway is viable because it avoids the departure of the relatively poor 4-methylbenzenesulfonate leaving group, which would be required if the roles were reversed.

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Crystallographic Analysis

X-ray crystallography has been instrumental in revealing the detailed solid-state architecture of 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242), including the existence of polymorphism and complex supramolecular assemblies.

Single-crystal X-ray diffraction studies have confirmed that 2,4-dinitrophenyl 4-methylbenzenesulfonate (C₁₃H₁₀N₂O₇S) exists in at least two polymorphic forms. rsc.orgchemicalbook.comnist.govnist.gov One polymorph, identified with the Cambridge Structural Database (CSD) entry code WUVYUH, crystallizes in the orthorhombic space group Pbca. rsc.orgchemicalbook.com A second, distinct polymorph has been synthesized and characterized, crystallizing in the orthorhombic space group Pna2₁. chemicalbook.comnist.gov The discovery of these polymorphs highlights the compound's ability to adopt different packing arrangements in the solid state, which influences its physical properties. rsc.org The crystallographic data for the Pna2₁ polymorph, determined at a temperature of 173 K, are summarized in the table below. nist.gov

Interactive Table: Crystal Data for this compound (Pna2₁ Polymorph)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₇S | nist.gov |

| Formula Weight (Mr) | 338.29 | nist.gov |

| Crystal System | Orthorhombic | nist.gov |

| Space Group | Pna2₁ | chemicalbook.comnist.gov |

| a (Å) | 14.7716 (12) | nist.gov |

| b (Å) | 12.6403 (11) | nist.gov |

| c (Å) | 7.6734 (6) | nist.gov |

| Volume (V) (ų) | 1432.8 (2) | nist.gov |

| Z | 4 | nist.gov |

The conformation of the sulfonate ester linkage is a critical structural feature, and it differs significantly between the two known polymorphs. chemicalbook.com This difference is best described by the C—O—S—C torsion angle.

In the Pna2₁ polymorph, the aromatic substituents adopt a gauche orientation relative to each other. rsc.orgchemicalbook.comnist.gov The corresponding C8—O3—S1—C5 torsion angle is -62.0 (3)°. rsc.orgchemicalbook.comnist.gov This conformation is associated with an O1—S1—O2 bond angle of 121.20 (17)° and an O3—S1—C5 angle of 103.27 (15)°. chemicalbook.comnist.gov

Conversely, the polymorph WUVYUH (Pbca space group) features an anti orientation of the aromatic rings along the S—O bond. chemicalbook.comnist.gov This results in a much wider C—O—S—C torsion angle of 141.02 (9)°. chemicalbook.comnist.gov In this conformation, the bond angle between the sulfonyl oxygen atoms (O1—S1—O2) is 119.80 (6)°, and the angle between the aromatic substituents (O3—S1—C5) is 98.17 (5)°. chemicalbook.comnist.gov These variations in torsion and bond angles underscore the conformational flexibility of the sulfonate bridge, which is a key factor in enabling polymorphism. chemicalbook.com

The crystal stability of this compound is governed by a network of non-covalent interactions. rsc.orgnist.gov In the Pna2₁ polymorph, no classical hydrogen bonds are present. nist.gov Instead, the structure is consolidated by a combination of π-π stacking, C—H⋯O hydrogen bonds, and potential N⋯O interactions. rsc.orgnist.gov

An offset π–π stacking interaction is observed between the electron-deficient dinitrophenyl ring and the electron-rich toluenesulfonate (B8598656) ring of an adjacent molecule. nist.gov The centroid–centroid distance between these stacked rings is 3.729 (2) Å, with an offset of 1.529 (5) Å. nist.gov

Multiple weak C—H⋯O intermolecular interactions further stabilize the crystal lattice, linking the molecules into a three-dimensional framework. nist.govnih.gov The geometries of these interactions are detailed in the table below. nist.gov

Interactive Table: Hydrogen-Bond Geometry (Å, °) for the Pna2₁ Polymorph

| D—H···A | D—H | H···A | D···A | D—H···A | Reference |

|---|---|---|---|---|---|

| C3—H3···O2 | 0.95 | 2.42 | 3.273 (5) | 149 | nist.gov |

| C4—H4···O6 | 0.95 | 2.57 | 3.486 (5) | 162 | nist.gov |

| C7—H7···O7 | 0.95 | 2.75 | 3.499 (5) | 137 | nist.gov |

| C10—H10···O7 | 0.95 | 2.51 | 3.233 (5) | 133 | nist.gov |

Additionally, short intermolecular contacts between the nitro groups and the sulfonate group suggest the presence of stabilizing N⋯O interactions. chemicalbook.com Specifically, the atoms are oriented to align the electron-poor nitrogen of a nitro group with an electron-rich sulfonate oxygen, with an N2⋯O1 interatomic distance of 3.379 (4) Å. chemicalbook.com

Spectroscopic Techniques for Molecular Structure Confirmation and Dynamics

Spectroscopic methods such as NMR and IR are vital for confirming the molecular structure of this compound in solution and for identifying its key functional groups.

¹H NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the proton signals are well-resolved, confirming the structure of the two aromatic rings and the aliphatic methyl group. researchgate.net The spectrum, recorded in DMSO-d₆, shows characteristic signals for the dinitrophenyl and toluenesulfonate moieties. researchgate.net

Interactive Table: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 8.79 | d, J = 2.8 Hz | 1H | Ar-H (dinitrophenyl) | researchgate.net |

| 8.54 | dd, J = 9.1, 2.8 Hz | 1H | Ar-H (dinitrophenyl) | researchgate.net |

| 7.78–7.71 | m | 2H | Ar-H (toluenesulfonate) | researchgate.net |

| 7.54 | d, J = 9.1 Hz | 1H | Ar-H (dinitrophenyl) | researchgate.net |

| 7.49 | m | 2H | Ar-H (toluenesulfonate) | researchgate.net |

While detailed experimental ¹³C NMR data for this compound is not widely reported in the surveyed literature, the expected spectrum would feature signals corresponding to the distinct carbon environments of the dinitrophenyl and 4-methylphenyl groups.

Infrared (IR) spectroscopy is used to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. Although a full experimental spectrum for the title compound is not available in the cited literature, the expected absorption bands can be inferred from data on closely related compounds. The key functional groups are the sulfonate ester (R-SO₂-OR') and the two nitro (NO₂) groups.

The sulfonate group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically found in the regions of 1350-1420 cm⁻¹ and 1160-1200 cm⁻¹, respectively.

The nitro groups also produce two strong, distinct absorption bands. In aromatic nitro compounds, the asymmetric stretching vibration (νas) typically appears in the 1500-1570 cm⁻¹ range, while the symmetric stretch (νs) is observed between 1300-1370 cm⁻¹. For instance, in the spectrum of a 2,4-dinitrophenylhydrazone derivative, these bands were identified at 1516 cm⁻¹ (asymmetric) and 1329 cm⁻¹ (symmetric), which provides a strong reference for the title compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular mass of a compound. It provides the exact mass of an ion with a high degree of accuracy, which allows for the determination of the elemental composition of a molecule. This is a significant advantage over low-resolution mass spectrometry.

In the analysis of this compound, HRMS using Electrospray Ionization (ESI) has been employed to confirm its molecular formula, C₁₃H₁₀N₂O₇S. mdpi.com Experimental findings have identified the sodium adduct of the molecule, [M+Na]⁺. The calculated m/z (mass-to-charge ratio) for this adduct, C₁₃H₁₀N₂NaO₇S⁺, is 361.0100. mdpi.com The experimentally observed m/z value was found to be 361.0110, which is in close agreement with the calculated value. mdpi.com This precise measurement unequivocally supports the assigned chemical structure and elemental composition of the compound.

UV-Visible (UV-Vis) Spectroscopy for Conjugation Effects and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly the extent of its conjugated system.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the two aromatic rings and the associated chromophores. The 2,4-dinitrophenyl moiety, in particular, contains a highly conjugated system due to the phenyl ring being substituted with two nitro groups, which are strong electron-withdrawing groups. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The primary electronic transitions anticipated for this molecule are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The extensive conjugation in the dinitrophenyl ring system is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands into the near-UV or even the visible region. For comparison, related compounds containing the 2,4-dinitrophenyl group, such as (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine, exhibit λmax values in the range of 355-385 nm. researchgate.net

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and sulfonate groups) to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower molar absorptivity compared to π → π* transitions.

The presence of the two nitro groups significantly influences the electronic spectrum. Their strong electron-withdrawing nature enhances the conjugation and delocalization of π-electrons across the benzene (B151609) ring, leading to absorption at longer wavelengths. Studies on simpler, related molecules like 2,4-dinitrophenol (B41442) show characteristic absorption maxima, for instance at 316 nm, which are attributed to these conjugated systems. researchgate.net The combination of the 2,4-dinitrophenyl and the 4-methylbenzenesulfonate moieties in the target molecule results in a complex system where the electronic transitions are a composite of the contributions from both aromatic systems and their interaction through the sulfonate linkage.

Computational and Theoretical Studies of 2,4 Dinitrophenyl 4 Methylbenzenesulfonate Reactivity and Structure

Quantum Chemical Methods (e.g., Density Functional Theory, DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242). DFT calculations offer a balance between computational cost and accuracy, making them suitable for molecules of this size. huggingface.co These methods are used to investigate the molecule's electronic ground state, charge distribution, and the energetics of chemical reactions.

The reactivity of 2,4-dinitrophenyl 4-methylbenzenesulfonate is largely governed by its electronic structure. The presence of two strongly electron-withdrawing nitro groups on the phenyl ring significantly influences the electron density across the entire molecule. DFT calculations can be employed to visualize this effect through the generation of electrostatic potential (ESP) maps.

An ESP map would illustrate the charge distribution, highlighting electron-rich regions (negative potential) and electron-poor regions (positive potential). For this molecule, significant negative potential is expected around the oxygen atoms of the nitro and sulfonate groups, making them potential sites for interaction with electrophiles. Conversely, a large positive potential would be anticipated around the sulfur atom of the sulfonate group and the carbon atoms of the dinitrophenyl ring, marking them as susceptible to nucleophilic attack. Computational analysis, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges, confirming the polarization induced by the substituents. huggingface.coresearchgate.net This theoretical charge distribution is consistent with experimental observations from X-ray crystallography, which note short intermolecular contacts between the electron-poor nitrogen of a nitro group and the electron-rich oxygen of a sulfonic ester in the crystal lattice.

A key area of interest is the mechanism of nucleophilic substitution reactions involving aryl sulfonate esters. These reactions can potentially proceed through several pathways, including nucleophilic attack at the sulfur atom (leading to S-O bond cleavage) or at the aromatic carbon (SNAr reaction, leading to C-O bond cleavage). The factors that dictate this regioselectivity are a subject of extensive study. researchgate.net

Computational modeling using DFT is a powerful tool to investigate these competing reaction pathways. researchgate.netacs.org By calculating the potential energy surface for each proposed mechanism, researchers can identify the transition state structures and their corresponding activation energies (ΔG‡). The pathway with the lowest activation energy is predicted to be the dominant reaction route. For instance, modeling the reaction with a nucleophile like an amine or hydroxide (B78521) ion would involve calculating the energetics of the transition state for attack at the sulfonyl-sulfur versus the transition state for the formation of a Meisenheimer complex in an SNAr pathway. nih.govacs.org Such studies on related aryl benzenesulfonates suggest that the reactions are often concerted, proceeding through a single transition state rather than a stable intermediate, with the exact nature of the transition state (e.g., the degree of bond formation and cleavage) being highly dependent on the nucleophile and leaving group. acs.orgacs.org

Quantum chemical calculations are valuable for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. While experimental techniques like NMR and IR spectroscopy provide the actual data, theoretical predictions can help in the assignment of complex spectra.

DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies and their intensities can be correlated with experimental Fourier-transform infrared (FT-IR) spectra, helping to assign specific peaks to molecular motions such as S=O stretching, C-H bending, or N-O stretching. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing these predicted shifts with experimental data serves as a rigorous test of the computed structure and provides confidence in the interpretation of the experimental NMR spectra. gvsu.edu

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical methods are excellent for static structures and reaction energetics, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. researchgate.net MD simulations model the movement of atoms by solving Newton's equations of motion, providing insight into the accessible conformations of a molecule in different environments, such as in solution.

For this compound, a key area of conformational interest is the rotation around the C-O-S-C dihedral angle. Experimental X-ray diffraction studies have identified at least two solid-state polymorphs of this compound that exhibit significantly different conformations. One polymorph has a gauche orientation with a C-O-S-C torsion angle of -62.0(3)°, while another displays an anti orientation with a torsion angle of 141.02(9)°. While no specific MD studies on this molecule are prominently featured in the literature, such simulations would be invaluable. They could be used to explore the conformational landscape in a solution phase, determine the relative stabilities of the gauche and anti conformers, and calculate the energy barrier for rotation around the S-O ester bond. This would provide a more complete picture of the molecule's structural dynamics, which are often averaged out in experimental solution-state measurements.

Validation of Theoretical Models against Experimental Data

The ultimate test of any computational model is its ability to accurately reproduce experimental data. For structural properties, high-resolution single-crystal X-ray diffraction (XRD) provides precise measurements of bond lengths, bond angles, and torsion angles, serving as a benchmark for theoretical calculations.

The existence of two well-characterized polymorphs of this compound offers an excellent opportunity for such validation. A DFT geometry optimization, for example, should yield a structure whose geometric parameters closely match those determined by XRD. Discrepancies between the calculated and experimental values can indicate limitations in the theoretical method (e.g., the choice of functional or basis set) or highlight the influence of intermolecular forces in the crystal lattice that are not present in a gas-phase calculation. The strong agreement between theoretical predictions and experimental data for known structures builds confidence in the model's ability to predict the properties of related, uncharacterized molecules.

Below is a table comparing key structural parameters from the two known polymorphs of this compound, which serve as the basis for validating theoretical models.

Advanced Applications in Synthetic Organic Chemistry

Role as an Activated Leaving Group in Organic Transformations

The core of 2,4-dinitrophenyl 4-methylbenzenesulfonate's utility lies in the exceptional leaving group ability of the 2,4-dinitrophenoxy moiety. The two electron-withdrawing nitro groups significantly stabilize the resulting phenoxide anion through resonance and inductive effects, making it a very weak base and consequently an excellent leaving group. This inherent reactivity makes the compound a potent electrophile in nucleophilic substitution reactions.

The mechanism of these substitution reactions can be complex and is a subject of ongoing investigation. Depending on the nucleophile and reaction conditions, the reaction can proceed through either a concerted or a non-concerted mechanism. iucr.org The regioselectivity of the attack, either at the carbon of the dinitrophenyl ring (C-O bond fission) or at the sulfur of the sulfonyl group (S-O bond fission), is influenced by factors such as the basicity of the nucleophile and the electronic nature of the sulfonyl substituent. iucr.org

Facilitation of Carbon-Carbon Bond Forming Reactions

While direct applications in traditional cross-coupling reactions are not extensively documented, the activated nature of 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242) and related compounds opens avenues for carbon-carbon bond formation through alternative pathways.

Application in Cross-Coupling Methodologies (e.g., Sonogashira, Suzuki, Negishi)

Currently, there is limited direct evidence in the reviewed literature for the widespread application of this compound as a substrate in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, or Negishi reactions. These reactions typically employ aryl halides or triflates as electrophilic partners. organic-chemistry.orglibretexts.orgjk-sci.com However, the principle of using a good leaving group is central to these transformations.

A notable study demonstrated an unprecedented ipso-nucleophilic substitution of 2,4-dinitrobenzene sulfonic acid with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds. This reaction proceeds without a transition-metal catalyst and provides a novel strategy for attaching alkyl groups to an electron-deficient aromatic ring. nih.govsemanticscholar.org This suggests that under specific conditions, the dinitrophenyl sulfonate system can facilitate C-C bond formation, albeit not through the conventional cross-coupling catalytic cycles.

Enabling Carbon-Heteroatom Bond Formations (e.g., C-N, C-O, C-S)

The high reactivity of this compound as an electrophile makes it a valuable reagent for the formation of bonds between carbon and various heteroatoms. The regioselectivity of these reactions, leading to either C-O or S-O bond cleavage, is a key aspect of its synthetic utility.

In reactions with amines, the regioselectivity between C-N and S-N bond formation is influenced by the basicity of the amine and the substituents on the sulfonyl group. This allows for the selective synthesis of either N-aryl or N-sulfonyl compounds. iucr.org

While specific examples detailing the use of this compound for C-O and C-S bond formation were not prevalent in the direct search results, the underlying principle of its reactivity as a potent electrophile suggests its potential in such transformations with suitable oxygen and sulfur nucleophiles. The general field of carbon-heteroatom bond formation is a well-established area of research, with various methods available for the synthesis of ethers and thioethers. researcher.life

Utilization in the Development of Functional Molecules and Probes

The inherent reactivity of the 2,4-dinitrobenzenesulfonyl group has been ingeniously harnessed in the design of functional molecules, particularly in the realm of chemical biology and sensing.

Synthesis of Fluorescent Probes for Chemical Sensing (e.g., detection of biothiols, selenocysteine)

A significant application of this compound and its derivatives is in the construction of fluorescent probes for the detection of biologically important thiols (biothiols) and selenocysteine (B57510). The 2,4-dinitrobenzenesulfonyl group often acts as a "turn-on" switch for fluorescence. In its intact form, it quenches the fluorescence of a nearby fluorophore. Upon reaction with a nucleophilic analyte like a biothiol or selenocysteine, the sulfonyl group is displaced, releasing the fluorophore and leading to a significant increase in fluorescence intensity.

Several fluorescent probes based on this principle have been developed for the selective and sensitive detection of biothiols. These probes are valuable tools for studying the roles of biothiols in various biological processes.

Furthermore, this strategy has been successfully extended to the detection of selenocysteine, a crucial component of selenoproteins. A novel red-emissive fluorescent probe, O-hNRSel, was synthesized by introducing a 2,4-dinitrobenzenesulfonate (B1228243) functionality. This probe exhibits a rapid and significant fluorescence enhancement upon reaction with selenocysteine, allowing for its detection with high sensitivity and selectivity. nih.gov The probe has been successfully applied for the fluorescent imaging of selenocysteine in living cells.

Another study reported the development of 3'-(2,4-dinitrobenzenesulfonyl)-2',7'-dimethylfluorescein as a fluorescent probe specifically for selenols, the selenium analogs of thiols. This highlights the versatility of the 2,4-dinitrobenzenesulfonyl scaffold in designing probes for specific biological analytes.

Analytical Methodologies and Quality Control in Research

Chromatographic Methods for Reaction Monitoring and Product Purity (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools for the real-time monitoring of the synthesis of "2,4-Dinitrophenyl 4-methylbenzenesulfonate" and for the final assessment of product purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor the progress of a reaction. For the synthesis of "this compound" from 2,4-dinitrophenol (B41442) and p-toluenesulfonyl chloride, a small aliquot of the reaction mixture is spotted onto a TLC plate. nih.gov By comparing the retention factor (Rf) of the spots with those of the starting materials and the expected product, chemists can track the consumption of reactants and the formation of the product. The completion of the reaction is indicated by the disappearance of the starting material spots. TLC is also effective in identifying the presence of byproducts, such as the insoluble pyridinium (B92312) salt that can form in certain solvents. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of the purity of "this compound". While specific HPLC methods for this exact compound are proprietary to research labs, a general methodology can be established based on the analysis of structurally similar compounds like dinitrobenzene derivatives. energetic-materials.org.cn An external standard method is typically employed for quantification. energetic-materials.org.cn Optimal separation is achieved by adjusting parameters such as the mobile phase composition, flow rate, and detection wavelength. energetic-materials.org.cn A high-resolution column, such as a Hypersil ODS2, is often used. energetic-materials.org.cn This method allows for the separation and quantification of the main product from its impurities, ensuring a high degree of purity for subsequent use. energetic-materials.org.cn

Below is a hypothetical table illustrating typical HPLC conditions for analyzing nitrophenyl compounds, which could be adapted for "this compound".

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Chromatographic Column | Hypersil ODS2 (250 mm×4.6 mm, 5 μm) energetic-materials.org.cn |

| Mobile Phase | Acetonitrile/Water (v/v) energetic-materials.org.cn |

| Detection Wavelength | 240 nm energetic-materials.org.cn |

| Flow Rate | 1.2 mL/min energetic-materials.org.cn |

| Column Temperature | 25 °C energetic-materials.org.cn |

| Injection Volume | 10 μL energetic-materials.org.cn |

Integration of Spectroscopic Data for Comprehensive Product Characterization

A combination of spectroscopic methods is crucial for the unambiguous structural confirmation of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. While specific spectra for the title compound are not widely published, related structural data from similar compounds, like 2,4-dinitroanisole, show characteristic chemical shifts for the aromatic protons and carbons. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the sulfonate group (S=O and S-O stretches) and the nitro groups (N-O stretches).

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum of the precursor, 2,4-dinitrophenol, shows a distinct molecular ion peak. nist.govresearchgate.netresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.gov Studies have reported the crystal structure of "this compound", including a polymorph. nih.govresearchgate.net These analyses show the central sulfur atom in a tetrahedral geometry and the aromatic rings in a gauche orientation to each other. nih.gov

The following table summarizes key structural data obtained from X-ray crystallography for a polymorph of "this compound". nih.gov

Table 2: Selected Crystallographic Data for 2,4-Dinitrophenyl 4-methylbenzenesulfonate (B104242)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₇S nih.gov |

| Molecular Weight | 338.29 nih.gov |

| S=O Bond Lengths | 1.415 (3) Å and 1.414 (3) Å nih.gov |

| S-O Bond Length | 1.634 (3) Å nih.gov |

| O=S=O Bond Angle | 121.20 (17)° nih.gov |

| C-O-S-C Torsion Angle | -62.0 (3)° nih.gov |

Strategies for Quantifying Reaction Yields and Selectivity

The synthesis of "this compound" can be subject to competing reactions, making the quantification of yield and selectivity critical.

Reaction Yield: The yield of the desired product is a primary measure of a reaction's efficiency. In one synthetic method, "this compound" was obtained in a 66% yield after purification by recrystallization in ethanol. mdpi.com The yield is calculated based on the amount of limiting reactant and the actual amount of purified product obtained.

Selectivity: The synthesis often involves a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net Depending on the nucleophile used, the reaction with "this compound" can proceed via cleavage of either the C-O or the S-O bond, leading to different products. eurjchem.com For instance, when reacting with allylamine, the major product is N-allyl-2,4-dinitroaniline (from C-O cleavage) and the minor product is N-allyl-4-methylbenzenesulfonamide (from S-O cleavage). researchgate.net The ratio of these products determines the selectivity of the reaction.

The table below illustrates how product yields can demonstrate the selectivity of the reaction of "this compound" with different amines. researchgate.net

Table 3: Product Yields and Selectivity in the Reaction of this compound with Amines

| Nucleophile | Major Product (C-O Cleavage) | Yield | Minor Product (S-O Cleavage) | Yield |

|---|---|---|---|---|

| Allylamine | N-allyl-2,4-dinitroaniline researchgate.net | 84% researchgate.net | N-allyl-4-methylbenzenesulfonamide researchgate.net | 11% researchgate.net |

| 1-Butanamine | N-butyl-2,4-dinitroaniline researchgate.net | 81% researchgate.net | N-butyl-4-methylbenzenesulfonamide researchgate.net | 8% researchgate.net |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Reactions Involving Sulfonates

The activation of sulfonyl groups and the formation of sulfonate esters are pivotal transformations in organic synthesis. Future research is intensely focused on discovering and optimizing catalytic systems that offer milder reaction conditions, higher efficiency, and broader substrate scope.

Homogeneous catalysis continues to evolve with the introduction of new metal-based and organocatalytic systems. For instance, ytterbium(III) trifluoromethanesulfonate (B1224126) has been shown to efficiently catalyze the reaction of alcohols with toluenesulfonic acid anhydride (B1165640) under neutral and mild conditions. organic-chemistry.org Palladium-catalyzed three-component coupling reactions using a sulfur dioxide surrogate like DABCO·(SO₂)₂ have emerged as a powerful method for sulfonamide synthesis, a related area that informs sulfonate chemistry. sci-hub.se Copper-catalyzed systems are also proving versatile, enabling the synthesis of activated sulfonate esters, such as pentafluorophenyl (PFP) sulfonates, from boronic acids. acs.org These PFP esters are effective mimics of sulfonyl chlorides with the advantage of being more stable and crystalline. acs.org

Organocatalysis offers a metal-free alternative for sulfonate ester synthesis. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported for the efficient conversion of silyl (B83357) ethers to sulfonate esters using p-toluenesulfonyl fluoride (B91410). organic-chemistry.org Pyridine (B92270) and its derivatives have long been used as catalysts, and ongoing research seeks to understand their role in the reaction mechanism to improve efficiency and avoid side reactions. youtube.com

Heterogeneous catalysis is a significant frontier, driven by the principles of green chemistry. Materials such as sulfonic acid-functionalized silica (B1680970) (SiO₂), titania (TiO₂), and carbon nanotubes have been developed as stable, reusable solid acid catalysts. beilstein-journals.orgmdpi.com These materials offer advantages in terms of easy separation and recyclability, making them attractive for industrial applications. mdpi.com For example, sulfonated multi-walled carbon nanotubes have demonstrated utility as efficient and reusable catalysts. beilstein-journals.org The development of sulfonic acid-functionalized ionic liquids also represents a promising direction, combining the benefits of homogeneous catalysis (high activity) with the ease of separation of heterogeneous systems. mdpi.com

| Catalyst Type | Example Catalyst/System | Application | Reference |

| Homogeneous (Metal) | Ytterbium(III) trifluoromethanesulfonate | Tosylation of alcohols | organic-chemistry.org |

| Palladium(II) acetate (B1210297) / DABSO | Sulfonamide synthesis | sci-hub.se | |

| Copper(II) bromide / K₂S₂O₈ | Synthesis of PFP sulfonate esters | acs.org | |

| Homogeneous (Organo) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Sulfonylation of silyl ethers | organic-chemistry.org |

| Pyridine | General base/nucleophilic catalyst | youtube.com | |

| Heterogeneous | Sulfonic acid-functionalized silica (SiO₂-SO₃H) | Acid-catalyzed reactions | beilstein-journals.orgmdpi.com |

| Sulfonated Carbon Nanotubes (MWCNT-SO₃H) | Reusable acid catalyst | beilstein-journals.org | |

| Sulfonic Acid Functionalized Ionic Liquids (SAILs) | Esterification of fatty acids | mdpi.com |

Exploration of Asymmetric Transformations Utilizing Sulfonate Electrophiles

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. While nucleophilic substitution reactions of sulfonates are common, the development of catalytic asymmetric transformations involving sulfonate electrophiles is a rapidly advancing area.

A key strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions. Chiral sulfonic acids themselves are emerging as a powerful class of Brønsted acid catalysts for a variety of stereoselective transformations, such as Diels-Alder and Mannich reactions. alfachemic.comnih.gov The development of axially chiral sulfonic acids, for instance, expands the toolbox of chiral Brønsted acids available for asymmetric catalysis. nih.gov

Furthermore, the catalytic asymmetric synthesis of chiral sulfinate esters, which are closely related to sulfonates, has been achieved through methods like the oxidative esterification of sulfenamides using chiral cobalt(III) complexes. nih.gov These chiral sulfinates can then be used as precursors for other stereogenic sulfur compounds. Similarly, nickel-catalyzed stereoconvergent couplings of racemic α-halosulfonamides and sulfones with organozometallic reagents have been developed to produce enantioenriched products. acs.org This highlights the potential for developing analogous reactions with sulfonate esters as electrophiles.

Future work in this area will likely focus on designing new chiral ligands for metal catalysts and developing novel organocatalytic systems that can effectively differentiate between the enantiotopic faces of a prochiral sulfonate or a racemic mixture of a chiral sulfonate electrophile. The goal is to achieve high enantioselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions, providing direct access to a wide range of valuable chiral compounds.

Green Chemistry Approaches to Sulfonate Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfonates and their subsequent applications. The focus is on minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes.

A significant advancement is the use of water as a reaction solvent. Facile and environmentally benign methods for the synthesis of sulfonates and sulfonamides have been developed in aqueous media, often using simple inorganic bases like sodium carbonate, which eliminates the need for volatile and toxic organic solvents. mdpi.comresearchgate.netresearchgate.net

The replacement of hazardous reagents is another key aspect. Traditional sulfonylation often employs sulfonyl chlorides, which can be moisture-sensitive and generate corrosive HCl as a byproduct. mdpi.com Research is focused on using more stable sulfonating agents like p-toluenesulfonyl fluoride or developing in-situ generation methods. organic-chemistry.org The use of sulfur dioxide surrogates, such as DABSO and potassium metabisulfite (B1197395), is also a greener alternative for introducing the sulfonyl group. sci-hub.sersc.org An electrochemical approach for the synthesis of β-alkoxyl sulfonate esters from alkenes, alcohols, and potassium metabisulfite has been reported, which avoids the need for transition-metal catalysts or chemical oxidants. rsc.org

The development of syntheses from renewable feedstocks is also a growing area. For example, sodium lignosulfonate, a surfactant, has been synthesized from bagasse (a waste product of sugar cane) using microwave-assisted organic synthesis (MAOS), showcasing a green approach from biomass. researchgate.net Similarly, carbohydrate-derived solid acid catalysts have been prepared and used for ester production, demonstrating the potential of biomass-derived materials in catalysis. mdpi.com

| Green Chemistry Approach | Specific Method/Reagent | Benefit | Reference |

| Alternative Solvents | Water | Environmentally benign, safe | mdpi.comresearchgate.netresearchgate.net |

| Alternative Reagents | p-Toluenesulfonyl fluoride | More stable than sulfonyl chloride | organic-chemistry.org |

| Potassium metabisulfite | SO₂ surrogate, avoids handling toxic gas | rsc.org | |

| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS) | Faster reaction times, lower energy consumption | researchgate.net |

| Catalyst-free Methods | Electrochemical synthesis | Avoids metal catalysts and chemical oxidants | rsc.org |

| Renewable Feedstocks | Carbohydrate-derived catalysts | Use of biomass to create sustainable catalysts | mdpi.com |

Advanced Computational Studies for Predictive Modeling of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of sulfonate-containing systems. These studies provide insights that are often difficult to obtain through experimental means alone.

DFT calculations have been employed to study the mechanisms of sulfonate ester formation. For example, a theoretical study on the esterification of benzenesulfonic acid with methanol (B129727) evaluated four different mechanistic pathways, concluding that Sₙ1 and Sₙ2 pathways are more energetically favorable than addition-elimination mechanisms involving pentacoordinate sulfur intermediates. nih.govrsc.orgresearchgate.net Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

Computational models are also being used to understand and predict the behavior of more complex systems. The copolymerization of ethylene (B1197577) with methyl vinyl sulfone catalyzed by palladium complexes has been investigated using DFT to clarify the reaction mechanism and the origins of catalyst activity differences. mdpi.com This knowledge can guide the design of new, more active catalysts. In the field of materials science, multiscale modeling approaches, combining DFT with molecular dynamics (MD) simulations, are used to understand the role of sulfonate-based detergents in controlling deposits in engine lubricants. acs.org

Looking forward, the integration of machine learning with quantum mechanical calculations holds the promise of creating highly accurate predictive models for sulfonate reactivity. These models could accelerate the discovery of new reactions and functional materials by rapidly screening potential substrates, catalysts, and reaction conditions in silico, thereby reducing the need for extensive experimental work. mdpi.com

Design of New Functional Materials and Tools Based on Sulfonate Chemistry

The unique properties of the sulfonate group—polarity, water solubility, and chemical stability—make it a valuable component in the design of advanced functional materials.

Sulfonated polymers are a major area of research. The introduction of sulfonic acid groups into polymer backbones can dramatically alter their properties, enhancing hydrophilicity and creating ion-exchange capabilities. These materials are critical for applications such as proton exchange membranes (PEMs) in fuel cells, where sulfonated poly(arylene ether sulfone)s (SPAES) are investigated as alternatives to traditional materials. mdpi.com The sulfonate group is also used to create functional biomaterials, including hydrogels, scaffolds, and nanoparticles for applications in drug delivery and tissue engineering. mdpi.com Sulfonation can enhance the biocompatibility and anticoagulant properties of materials. mdpi.com

Sulfonate-functionalized inorganic materials are another important class of materials. Silica, titania, and carbon-based materials functionalized with sulfonic acid groups serve as robust, solid acid catalysts for a wide range of organic reactions. beilstein-journals.orgmdpi.com The ability to tune the properties of these materials, such as porosity and acid site density, allows for the development of highly selective and efficient catalytic systems. beilstein-journals.orgmdpi.com

The sulfonate moiety is also a key component in the development of chemical tools and probes. For example, molecules containing the 2,4-dinitrobenzenesulfonyl group, which is structurally related to 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242), have been utilized in fluorescent probes for the detection of biologically important molecules like biothiols. mdpi.com The design of such probes relies on the specific reactivity of the sulfonate group.

Future research in this domain will focus on creating increasingly sophisticated materials with precisely controlled architectures and functionalities. This includes the development of self-healing sulfonated polymers, stimuli-responsive materials that change their properties in response to environmental cues, and highly selective catalytic materials for challenging chemical transformations.

Q & A

Q. What are the standard synthetic routes for 2,4-Dinitrophenyl 4-methylbenzenesulfonate, and what reaction conditions optimize yield?